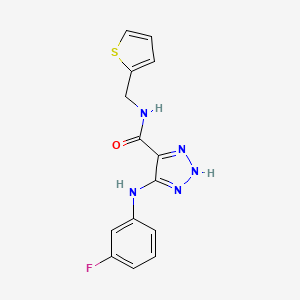
5-((3-fluorophenyl)amino)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((3-fluorophenyl)amino)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C14H12FN5OS and its molecular weight is 317.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-((3-fluorophenyl)amino)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a triazole ring, which is known for its diverse biological properties, including antifungal and anti-inflammatory activities. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H12FN5OS, with a molecular weight of 317.34 g/mol. The structure includes several functional groups that contribute to its biological activity:
| Functional Group | Description |
|---|---|
| Triazole Ring | A five-membered ring with significant reactivity. |
| Carboxamide Group | Enhances solubility and biological interactions. |
| Fluorophenyl Group | Modifies electronic properties and enhances binding affinity. |
| Thiophenyl Group | Contributes to lipophilicity and potential enzyme interactions. |
Antifungal Activity
Recent studies have shown that derivatives containing the triazole moiety exhibit significant antifungal properties. For instance, compounds similar to the target compound have been evaluated against Candida albicans, demonstrating minimum inhibitory concentrations (MIC) as low as 0.0313 μg/mL for certain derivatives . This suggests that modifications to the triazole structure can enhance antifungal efficacy.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes:
-
α-Glucosidase Inhibition :
- A study reported that related triazole derivatives exhibited competitive inhibition against yeast α-glucosidase with IC50 values ranging from 26.8 to 311.3 μM, significantly outperforming acarbose (IC50 = 752 μM) . This indicates that the target compound may also possess similar inhibitory properties.
- Carbonic Anhydrase-II Inhibition :
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds:
- Substituent Effects : The introduction of a fluorine atom in the phenyl ring has been shown to enhance the binding affinity and biological activity of similar compounds .
- Functional Group Modifications : Variations in substituents on the triazole ring and thiophene moiety can significantly influence potency against specific targets such as enzymes or pathogens .
Case Studies
Several case studies provide insight into the biological activity of related compounds:
- In Vitro Studies :
- Molecular Docking Studies :
特性
IUPAC Name |
5-(3-fluoroanilino)-N-(thiophen-2-ylmethyl)-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN5OS/c15-9-3-1-4-10(7-9)17-13-12(18-20-19-13)14(21)16-8-11-5-2-6-22-11/h1-7H,8H2,(H,16,21)(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFDNBUTYOOXLPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC2=NNN=C2C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














